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2-(5-bromo-1H-pyrazol-1-yl)acetic acid

Cat. No.: B13573669
M. Wt: 205.01 g/mol
InChI Key: OJHFJLALBCCXFR-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry Research

Pyrazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry and materials science due to their wide range of biological activities and versatile chemical properties. mdpi.comnih.gov Molecules containing the pyrazole nucleus are found in numerous pharmaceuticals, including the anti-inflammatory drug celecoxib (B62257) and the anabolic steroid stanozolol, as well as in many important agrochemicals like herbicides and fungicides. wikipedia.orgmdpi.comnih.gov This broad utility has driven extensive research into the synthesis and functionalization of the pyrazole system.

The study of pyrazoles dates back to the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. wikipedia.orgmdpi.com The earliest and most classical synthesis, also developed by Knorr, involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.comnih.govmdpi.comnumberanalytics.com Another foundational method was established by Hans von Pechmann in 1898, who synthesized the parent pyrazole from acetylene (B1199291) and diazomethane. wikipedia.org

Over the decades, synthetic methodologies have evolved significantly. While classical cyclocondensation reactions remain a primary route, modern chemistry has introduced more sophisticated and efficient approaches. chim.it These include 1,3-dipolar cycloadditions, multicomponent reactions that allow for the construction of complex molecules in a single step, and transition-metal-catalyzed reactions that provide high precision and regioselectivity. nih.govnumberanalytics.comresearchgate.net

Year Development / Method Key Contributor(s) Significance
1883 Term "pyrazole" coined; First synthesis of a substituted pyrazoleLudwig KnorrEstablished the field of pyrazole chemistry. wikipedia.orgmdpi.com
1898 Synthesis of unsubstituted pyrazoleHans von PechmannProvided a route to the parent pyrazole ring system. wikipedia.org
Classic Knorr Pyrazole SynthesisKnorr and othersA versatile and widely used method for creating substituted pyrazoles from 1,3-dicarbonyls and hydrazines. mdpi.comnumberanalytics.com
Modern 1,3-Dipolar CycloadditionsVariousEfficient construction of the pyrazole ring from diazo compounds and alkynes. chim.it
Modern Multicomponent ReactionsVariousIncreased efficiency by combining three or more reactants in a one-pot synthesis to generate molecular diversity. researchgate.net
Modern Transition-Metal CatalysisVariousEnabled novel and highly selective methods for pyrazole synthesis and functionalization. numberanalytics.com

Halogenated pyrazoles, particularly those containing bromine or iodine, are exceptionally valuable intermediates in organic synthesis. researchgate.net The halogen atom serves as a versatile synthetic handle, primarily by acting as a leaving group in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. mdpi.com This capability allows for the straightforward introduction of a wide variety of carbon-based substituents (aryl, alkyl, alkynyl groups) onto the pyrazole ring, enabling the construction of complex molecular architectures. mdpi.com

The regioselective halogenation of the pyrazole ring is a critical aspect of its chemistry. Direct electrophilic halogenation of an unsubstituted pyrazole typically occurs at the 4-position due to its higher electron density. researchgate.net Therefore, achieving selective halogenation at the 3- or 5-positions, as seen in the title compound, often requires specific strategies. These can include using a starting material where the 4-position is already substituted or employing directed metalation-halogenation sequences. researchgate.netmdpi.com The presence of a halogen on the pyrazole core is a key feature that primes the molecule for subsequent derivatization.

The incorporation of an acetic acid moiety (-CH2COOH) onto a pyrazole scaffold introduces a highly versatile functional group. The carboxylic acid group serves several important roles:

A Synthetic Handle: It can be readily converted into a wide range of other functional groups, such as esters, amides, and hydrazides. amazonaws.comniscpr.res.in This is particularly useful for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

A Modulator of Physicochemical Properties: The acidic proton and the ability to form hydrogen bonds can significantly influence a molecule's solubility, polarity, and interactions with biological targets.

A Linking Domain: The acetic acid group can act as a spacer or linker to connect the pyrazole core to other pharmacophores or molecular fragments. niscpr.res.in

In synthesis, acetic acid itself is sometimes used as a catalyst or solvent medium for the formation of pyrazole rings, highlighting its compatibility with and importance to the pyrazole chemical space. nih.govnih.govmdpi.com

The Compound 2-(5-bromo-1H-pyrazol-1-yl)acetic acid as a Model System for Chemical Investigation

The compound this compound serves as an excellent model system for chemical investigation because it combines the stable pyrazole core with two distinct and orthogonally reactive functional groups: the C5-bromine atom and the N1-acetic acid side chain. This dual functionality makes it a versatile building block for synthesizing more complex molecules.

Despite its structural simplicity, dedicated research on this compound is not extensively documented in the scientific literature, positioning it as a compound with significant untapped potential. The unexplored avenues for this molecule are numerous:

Medicinal Chemistry Scaffolding: The compound is an ideal starting point for the synthesis of compound libraries. The C-Br bond can be functionalized via cross-coupling to explore substitutions at the 5-position, while the carboxylic acid can be coupled with a diverse range of amines or alcohols. This allows for systematic exploration of the chemical space around the pyrazole core to identify novel bioactive agents.

Development of Novel Ligands: The pyrazole ring and the carboxylic acid group are both capable of coordinating to metal ions. This suggests the potential for developing novel ligands for catalysis or functional materials.

Probing Reaction Mechanisms: The presence of multiple reactive sites could make this compound a useful tool for studying the selectivity and mechanisms of various chemical transformations.

The utility of this compound is intrinsically linked to the challenges and opportunities presented by its synthesis and subsequent functionalization.

Synthetic Challenges: The primary synthetic challenge lies in the regioselective N-alkylation of 5-bromopyrazole. Pyrazole is an unsymmetrical heterocycle, and alkylation can occur at either the N1 or N2 nitrogen atom. The reaction of 5-bromopyrazole with a haloacetic acid derivative (like ethyl bromoacetate (B1195939) followed by hydrolysis) can lead to a mixture of two structural isomers, which may be difficult to separate. Controlling this regioselectivity is a key hurdle that often depends on steric effects of substituents and the specific reaction conditions (base, solvent, temperature).

Opportunities for Functionalization: The major opportunity offered by this compound is its capacity for orthogonal functionalization. The two primary reactive sites can be addressed with different types of chemistry, allowing for a stepwise and controlled assembly of complex target molecules.

Functional Group Position Type of Reaction Potential Application
Bromo Group C5Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Heck)Introduction of aryl, vinyl, or alkynyl substituents. mdpi.com
Bromo Group C5Nucleophilic Aromatic Substitution (under certain conditions)Introduction of heteroatom nucleophiles.
Carboxylic Acid N1-acetylAmide Bond Formation (Amidation)Coupling with various amines to create amides. niscpr.res.in
Carboxylic Acid N1-acetylEsterificationReaction with alcohols to form esters.
Carboxylic Acid N1-acetylReductionConversion to a primary alcohol. acs.org

This strategic combination of a stable heterocyclic core with two distinct and reactive handles makes this compound a promising, albeit under-explored, platform for innovation in synthetic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrN2O2 B13573669 2-(5-bromo-1H-pyrazol-1-yl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5BrN2O2

Molecular Weight

205.01 g/mol

IUPAC Name

2-(5-bromopyrazol-1-yl)acetic acid

InChI

InChI=1S/C5H5BrN2O2/c6-4-1-2-7-8(4)3-5(9)10/h1-2H,3H2,(H,9,10)

InChI Key

OJHFJLALBCCXFR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)CC(=O)O)Br

Origin of Product

United States

Synthetic Methodologies for 2 5 Bromo 1h Pyrazol 1 Yl Acetic Acid and Its Structural Analogs

Retrosynthetic Analysis of the 2-(5-bromo-1H-pyrazol-1-yl)acetic acid Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways by recognizing key chemical bonds that can be disconnected.

For the target molecule, this compound, two primary retrosynthetic disconnections can be identified, leading to two distinct synthetic strategies.

Strategy A: N-Alkylation Approach

The first key disconnection is at the N1-C bond of the acetic acid moiety. This disconnection suggests an N-alkylation of a pre-formed 5-bromopyrazole ring.

Target Molecule: this compound

Disconnection: N1-CH₂ bond

Precursors: 5-bromopyrazole and a two-carbon electrophile such as ethyl bromoacetate (B1195939). The subsequent hydrolysis of the ester would yield the final carboxylic acid.

This approach is advantageous as it separates the synthesis of the substituted pyrazole (B372694) core from the introduction of the N1-acetic acid side chain. A known synthesis for the parent compound, 2-(1-pyrazolyl)-acetic acid, follows this pathway, involving the deprotonation of pyrazole with sodium hydride followed by reaction with ethyl bromoacetate and subsequent saponification. prepchem.com

Strategy B: Cyclocondensation Approach

The second approach involves disconnecting the bonds that form the pyrazole ring itself, a strategy based on the classical Knorr pyrazole synthesis.

Target Molecule: this compound

Disconnection: Cleavage of the pyrazole ring (two C-N bonds and the N-N bond).

Precursors: A substituted hydrazine (B178648), specifically ethyl hydrazinoacetate, and a three-carbon synthon containing the necessary bromine substituent and two electrophilic centers. Suitable three-carbon precursors could include bromomalondialdehyde, mucochloric acid, or a β-bromo-α,β-unsaturated carbonyl compound.

This strategy constructs the fully substituted ring in a single cyclization step. However, a significant challenge with this approach can be controlling the regioselectivity of the condensation, as unsymmetrical 1,3-dicarbonyl compounds can potentially yield two different regioisomers when reacting with a substituted hydrazine. beilstein-journals.orgmdpi.com

The formation of the pyrazole ring is a cornerstone of synthesizing pyrazole-containing compounds. The two most prominent strategies are direct cyclocondensation and cycloaddition reactions. For the scope of this article, we focus on cyclocondensation.

The primary method for pyrazole ring synthesis is the cyclocondensation reaction between a hydrazine derivative and a compound containing a 1,3-dielectrophilic system. mdpi.comnih.gov This versatile method allows for the preparation of a wide array of substituted pyrazoles by varying the substituents on both the hydrazine and the three-carbon component. The choice of reactants directly influences the substitution pattern of the resulting pyrazole ring. For instance, to install the acetic acid group at the N1 position, a substituted hydrazine like hydrazinoacetic acid is required. beilstein-journals.orgijiset.com Similarly, to achieve the 5-bromo substitution, the 1,3-dicarbonyl compound must contain a bromine atom at the appropriate position.

Established Synthetic Routes for Pyrazole-Acetic Acid Systems

The forward synthesis of pyrazole-acetic acid systems can be effectively achieved through cyclocondensation reactions, which are among the most reliable and widely used methods for constructing the pyrazole heterocycle.

Cyclocondensation involves the reaction of a binucleophile, such as hydrazine or its derivatives, with a 1,3-dielectrophile. This reaction proceeds through the formation of a hydrazone or enehydrazine intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

The Knorr pyrazole synthesis, first reported in 1883, is the most classic and straightforward method for preparing pyrazoles. mdpi.comnih.gov It involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative. beilstein-journals.orgnih.gov The reaction is typically carried out in a protic solvent like ethanol (B145695) or acetic acid and can sometimes be catalyzed by acids. nih.govhilarispublisher.com

The reaction mechanism generally involves the initial attack of one nitrogen atom of the hydrazine on one of the carbonyl groups, followed by cyclization and dehydration. When an unsymmetrical dicarbonyl compound and a substituted hydrazine are used, the reaction can produce a mixture of regioisomers. beilstein-journals.org However, reaction conditions can be optimized to favor the formation of a specific isomer. For example, Gosselin et al. demonstrated that performing the cyclocondensation in aprotic dipolar solvents can lead to high regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles. nih.gov

To synthesize the target molecule, this compound, via this route, one would react ethyl hydrazinoacetate with a brominated 1,3-dicarbonyl compound. The subsequent hydrolysis of the resulting ester would yield the desired product.

Hydrazine Derivative 1,3-Dicarbonyl Compound Conditions Product Type Yield
PhenylhydrazineEthyl acetoacetate (B1235776)Acetic Acid, Reflux1-Phenyl-3-methyl-pyrazol-5-oneGood
Hydrazine HydrateAcetylacetoneEthanol, Reflux3,5-DimethylpyrazoleHigh
ArylhydrazinesSubstituted 1,3-DiketonesN,N-Dimethylacetamide, RT1-Aryl-3,5-substituted pyrazoles59-98%
2-Hydrazinyl-s-triazineEthyl acetoacetate / DMF-DMAAcetic Acid1-(s-Triazinyl)-pyrazole carboxylatesHigh

This table presents illustrative examples of the Knorr pyrazole synthesis and its variations, showcasing the versatility of the reaction with different substrates and conditions.

An alternative and powerful method for pyrazole synthesis involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as enones or enals. beilstein-journals.org This reaction typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, forming a hydrazone intermediate that subsequently cyclizes. researchgate.net The initial product is a pyrazoline, a non-aromatic dihydrogenated pyrazole, which must then be oxidized to form the stable aromatic pyrazole ring. rsc.org Common oxidizing agents include air, iodine, or other mild oxidants.

In some cases, if the α,β-unsaturated system contains a good leaving group at the β-position, the pyrazoline intermediate can undergo spontaneous elimination to form the pyrazole directly, avoiding the need for a separate oxidation step. nih.gov

For the synthesis of this compound, a potential route would involve the reaction of ethyl hydrazinoacetate with a substrate such as 3-bromo-2-propenal or a similar β-bromo α,β-unsaturated ketone.

Hydrazine Derivative α,β-Unsaturated Compound Conditions Product Type Key Feature
Phenyl Hydrazineβ-Aryl α,β-unsaturated ketones1. Reaction 2. Oxidation5-Arylpyrazole α-amino acidsRegioselective synthesis
Hydrazine HydrateChalcones1. H₂O₂, 2. Hydrazine hydrate, 3. H₂SO₄/AcOH3,5-Diaryl-1H-pyrazolesInvolves epoxidation intermediate
Hydrazine Hydrate3-(3-Aryl-3-oxoprop-1-en-1-yl)chromonesAcetic Acid, HeatPyrazolyl-2-pyrazolinesForms pyrazoline from enone moiety

This table provides examples of pyrazole synthesis using α,β-unsaturated carbonyl precursors, highlighting the formation of pyrazoline intermediates and the need for subsequent oxidation or elimination.

N-Alkylation Approaches

A primary method for synthesizing the target compound and its analogs involves the N-alkylation of a pyrazole core. This approach strategically builds the molecule by attaching the acetic acid side chain to the nitrogen atom of the pyrazole ring.

Introduction of the Acetic Acid Moiety via Halogenated Acetates

The acetic acid group is commonly introduced by reacting a pyrazole with a halogenated acetate, such as ethyl bromoacetate or ethyl chloroacetate. prepchem.comresearchgate.netnih.gov This reaction is a nucleophilic substitution where the nitrogen atom of the pyrazole ring attacks the electrophilic carbon of the haloacetate.

A typical procedure involves deprotonating the pyrazole with a base like sodium hydride in a solvent such as tetrahydrofuran (B95107) (THF). prepchem.com This generates the pyrazolate anion, a potent nucleophile. Subsequent dropwise addition of ethyl bromoacetate at controlled temperatures (e.g., 0-10°C) leads to the formation of the N-alkylated pyrazole ester. prepchem.com The final step is the hydrolysis of the ester, often achieved by refluxing with a base like sodium hydroxide (B78521) in an aqueous methanol (B129727) solution, followed by acidification to yield the desired carboxylic acid. prepchem.com

Optimization of Reaction Conditions and Reagents

The efficiency of the N-alkylation of pyrazoles is highly dependent on the reaction conditions and the choice of reagents. Researchers have explored various combinations of bases, solvents, and catalysts to improve yields and regioselectivity. nih.gov

For instance, besides strong bases like sodium hydride, weaker bases such as potassium carbonate have been used, particularly in solvents like acetonitrile (B52724) (MeCN). nih.gov The choice of solvent can significantly influence the reaction outcome; dimethylformamide (DMF) is another commonly employed solvent. google.com In some cases, enzymatic approaches using engineered enzymes and haloalkanes have been developed to achieve unprecedented regioselectivity (>99%) in pyrazole alkylation, offering a green alternative to traditional chemical methods. nih.gov The optimization of these parameters is crucial for directing the alkylation to the desired nitrogen atom, especially in unsymmetrically substituted pyrazoles, and for maximizing the yield of the final product.

Table 1: Optimized Conditions for N-Alkylation of Pyrazoles
BaseSolventAlkylating AgentTemperatureReference
Sodium Hydride (NaH)Tetrahydrofuran (THF)Ethyl bromoacetate0–40°C prepchem.com
Potassium Carbonate (K₂CO₃)Acetonitrile (MeCN)Ethyl bromoacetateReflux nih.gov
Anhydrous Sodium AcetateGlacial Acetic AcidEthyl bromoacetateReflux researchgate.netresearchgate.net
Engineered Enzyme-Haloalkanes (e.g., iodomethane)30–37°C nih.gov

Introduction and Modification of the Bromine Substituent

The bromine atom is a key feature of the target molecule and can be introduced at different stages of the synthesis, either by direct bromination of a pre-formed pyrazole ring or by using a brominated starting material.

Direct Bromination of Pyrazole Cores

Direct bromination is a common method for introducing a bromine atom onto the pyrazole ring. This electrophilic aromatic substitution reaction typically occurs at the C4 position of the pyrazole ring, which is the most electron-rich and sterically accessible position. Various brominating agents can be employed, including elemental bromine and N-bromosuccinimide (NBS). researchgate.net The reaction conditions, such as solvent and temperature, can be adjusted to control the reaction's selectivity and prevent over-bromination. For some substrates, the reaction proceeds efficiently at room temperature. researchgate.net

Synthesis via Brominated Precursors

An alternative strategy involves constructing the pyrazole ring from precursors that already contain a bromine atom. This method ensures the bromine is in the desired position from the outset. For example, a brominated β-dicarbonyl compound can be condensed with hydrazine or a substituted hydrazine to form the brominated pyrazole ring. Another approach involves the cyclocondensation of a carbothioamide with a substituted phenacyl bromide to yield a pyrazolyl-thiazole derivative, showcasing the use of brominated reagents in building complex heterocyclic systems. nih.gov Synthesizing the target compound can also start from 5-bromopyrazole, which is then N-alkylated with an acetic acid synthon as described previously.

Regioselective Control in Bromination Reactions

Achieving regioselectivity is a critical challenge in the synthesis of substituted pyrazoles. In electrophilic bromination, the position of substitution is governed by the electronic and steric effects of the substituents already present on the pyrazole ring. reddit.comreddit.com For N-substituted pyrazoles, the N1-substituent directs electrophilic substitution primarily to the C4-position. The "pyridine-like" nitrogen atom also influences the reactivity, directing substitution away from the adjacent C5 position. reddit.com

In cases where multiple positions are reactive, protecting groups can be employed to block certain sites, directing the bromination to the desired position. For instance, the vinyl group has been used as a stable and versatile N-protecting group in bromine-lithium exchange reactions, allowing for regioselective functionalization at other positions before its removal under mild conditions. nih.gov Careful selection of the brominating agent and reaction conditions is also paramount for controlling the regiochemical outcome. researchgate.net

Table 2: Brominating Agents and Methods for Pyrazole Synthesis
MethodReagent/PrecursorKey FeatureReference
Direct BrominationN-Bromosuccinimide (NBS)Electrophilic substitution, often at C4. researchgate.net
Direct BrominationElemental Bromine (Br₂)Can lead to complex mixtures if not controlled. nih.gov
Synthesis from Precursor5-BromopyrazoleBromine is incorporated before N-alkylation.-
Synthesis from PrecursorBrominated β-dicarbonylsForms the brominated pyrazole ring via condensation.-
RegiocontrolN-protecting groups (e.g., vinyl)Allows for selective reactions at other positions. nih.gov

Derivatives and Analogs: Design Principles and Synthetic Transformations

Synthesis of Positional Isomers and Structural Analogs of Bromo-Pyrazole Acetic Acids

The position of the bromine atom on the pyrazole (B372694) ring can significantly influence the compound's chemical behavior. Furthermore, replacing bromine with other halogens introduces another layer of structural and reactive diversity.

The synthesis of positional isomers of bromo-pyrazole acetic acids, namely 2-(3-bromo-1H-pyrazol-1-yl)acetic acid, 2-(4-bromo-1H-pyrazol-1-yl)acetic acid, and the titular 2-(5-bromo-1H-pyrazol-1-yl)acetic acid, allows for a systematic investigation into the effects of the bromine atom's location. While direct comparative studies on the reactivity of these specific acetic acid derivatives are not extensively documented, insights can be drawn from the chemistry of substituted pyrazoles.

For instance, studies on the tautomerism of 4-bromo-1H-pyrazoles have shown that when a bromine atom is present at the 3(5)-position, the 3-bromo tautomer is generally favored in both the solid state and in solution. This preference can be attributed to electronic and steric factors, which in turn would influence the reactivity of the corresponding N-alkylated acetic acid derivatives at different positions of the pyrazole ring. The electron-withdrawing nature of the bromine atom will affect the acidity of the ring protons and the nucleophilicity of the nitrogen atoms, thereby influencing the outcomes of substitution reactions.

Table 1: Positional Isomers of Bromo-Pyrazole Acetic Acid
Compound NameCAS NumberMolecular FormulaMolecular WeightStructure
2-(3-bromo-1H-pyrazol-1-yl)acetic acidNot availableC5H5BrN2O2205.01Br at C3
2-(4-bromo-1H-pyrazol-1-yl)acetic acid82231-53-6C5H5BrN2O2205.01Br at C4
This compoundNot availableC5H5BrN2O2205.01Br at C5

Replacing bromine with other halogens, such as chlorine or iodine, can modulate the reactivity of the pyrazole ring. The synthesis of these analogs would typically follow similar synthetic routes to the bromo-derivative, starting from the appropriately halogenated pyrazole. For example, the synthesis of ethyl 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl) derivatives has been reported, indicating the feasibility of preparing chloro-substituted pyrazole acetic acids. mdpi.com Similarly, commercial availability of compounds like ethyl 2-(5-iodo-3-methyl-1H-pyrazol-1-yl)acetate suggests that the corresponding iodo-acetic acid derivatives are accessible. bldpharm.com

The nature of the halogen atom (electronegativity, size, and ability to participate in halogen bonding) would be expected to influence the compound's properties. For instance, iodo-substituted pyrazoles can undergo reactions such as cross-coupling more readily than their bromo- or chloro-counterparts.

Functionalization at the Pyrazole Ring

The pyrazole ring offers multiple sites for functionalization, allowing for the introduction of a wide variety of substituents.

Direct C-H functionalization of the pyrazole ring is a powerful tool for introducing new carbon-carbon bonds. Palladium-catalyzed C3-arylation of pyrazoles has been achieved, providing a route to 3-aryl-pyrazole derivatives. nih.gov While specific examples on the this compound scaffold are not prevalent, the general methodologies can likely be adapted.

Alkylation at the C3 and C4 positions can also be envisioned. For instance, lithiation of the pyrazole ring followed by quenching with an alkyl halide could potentially introduce alkyl groups at these positions, although regioselectivity might be a challenge.

The pyrazole ring contains two nitrogen atoms, with the N1 position already substituted with the acetic acid moiety. The second nitrogen atom (N2) can potentially be modified, for example, through quaternization with an alkyl halide to form a pyrazolium (B1228807) salt. However, direct N-alkylation of an N1-substituted pyrazole is generally not feasible under standard conditions. More commonly, for unsymmetrical pyrazoles, a mixture of N1 and N2 alkylated products is obtained when starting from the NH-pyrazole. For instance, N-benzylation of pyrazoles can be achieved using benzyl (B1604629) halides, and the regioselectivity is often influenced by the substituents on the pyrazole ring. nih.gov

Functionalization at the Acetic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle for a variety of transformations.

Standard esterification procedures, for example, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, can be employed to synthesize the corresponding esters, such as ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate.

Amidation is another common transformation. The synthesis of 2-(5-bromo-1H-pyrazol-1-yl)acetamide can be achieved by activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia (B1221849) or an amine.

Furthermore, the carboxylic acid can be reduced to the corresponding primary alcohol, 2-(5-bromo-1H-pyrazol-1-yl)ethanol, using reducing agents like lithium aluminum hydride. vulcanchem.com This alcohol can then serve as a precursor for further functionalization, such as etherification or conversion to other functional groups.

Table 2: Examples of Functionalization of the Acetic Acid Moiety
Starting MaterialReaction TypeReagentsProduct
This compoundEsterificationEthanol (B145695), Acid catalystEthyl 2-(5-bromo-1H-pyrazol-1-yl)acetate
This compoundAmidationSOCl2, then NH32-(5-bromo-1H-pyrazol-1-yl)acetamide
This compoundReductionLiAlH42-(5-bromo-1H-pyrazol-1-yl)ethanol

Esterification and Amidation Reactions

The carboxylic acid moiety is a primary site for derivatization, readily undergoing esterification and amidation to produce a diverse range of analogs. These reactions are fundamental in medicinal chemistry for modifying a compound's polarity, solubility, and metabolic stability.

Esterification: The conversion of the carboxylic acid to an ester is typically achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and an excess of the alcohol is often used to drive the equilibrium towards the product. For instance, reacting this compound with ethanol under acidic conditions would yield ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate. The use of macroporous acid resins as catalysts has also been reported for similar esterifications, offering advantages such as easier product purification. rug.nl

Amidation: Amide bond formation is one of the most frequent reactions in pharmaceutical synthesis. rsc.org This transformation is generally accomplished by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride to form an acyl chloride, or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These methods facilitate the formation of an amide bond under mild conditions. For example, reacting this compound with a desired amine in the presence of a coupling agent and a base can generate a wide array of amide derivatives. niscpr.res.in A study on aminopyrazoles demonstrated the formation of an acetamide (B32628) by reacting the amine with cyanoacetic acid in acetic anhydride (B1165640), highlighting a relevant synthetic route for amide formation in pyrazole-containing systems. nih.gov

Table 1: Representative Esterification and Amidation Reactions

Reaction TypeReactantsTypical Reagents/ConditionsProduct Class
EsterificationThis compound + Alcohol (R-OH)H₂SO₄ (cat.), heat2-(5-bromo-1H-pyrazol-1-yl)acetate Esters
AmidationThis compound + Amine (R-NH₂)EDC, HOBt, DMF2-(5-bromo-1H-pyrazol-1-yl)acetamides

Reduction of the Carboxylic Acid Group

The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(5-bromo-1H-pyrazol-1-yl)ethanol. This transformation alters the electronic and steric properties of the side chain, replacing a planar, acidic group with a more flexible, neutral hydroxyl group. The resulting alcohol can serve as a precursor for further functionalization, such as etherification or oxidation to an aldehyde.

The reduction is typically carried out using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds via a metal-hydride transfer mechanism and requires careful workup to quench the excess reagent and hydrolyze the resulting aluminum alkoxide complex. A similar transformation has been documented for 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, which was successfully reduced to the corresponding primary alcohol using LiAlH₄ in THF. vulcanchem.com This indicates that the bromo-substituted pyrazole ring is stable under these reductive conditions.

Introduction of Complex Chemical Scaffolds Incorporating the this compound Core

Beyond simple derivatization of the acetic acid side chain, the this compound core is an excellent platform for constructing more complex molecular architectures. This is primarily achieved through reactions at the C5-bromine position and by utilizing the entire scaffold in cyclization reactions to form fused ring systems.

Coupling Reactions (e.g., Suzuki, Sonogashira) at the Bromine Site

The bromine atom at the C5 position of the pyrazole ring is a key handle for introducing aryl, heteroaryl, or alkynyl groups via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for carbon-carbon bond formation. nih.govrsc.org To prevent interference from the acidic proton, the carboxylic acid group is typically protected as an ester (e.g., a methyl or ethyl ester) prior to performing the coupling reaction.

Suzuki Coupling: The Suzuki-Miyaura reaction involves the coupling of the bromo-pyrazole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl structures. For instance, the ethyl ester of this compound could be reacted with various arylboronic acids using a catalyst system like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) and a base such as potassium carbonate (K₂CO₃) in a solvent like dimethoxyethane (DME). nih.gov Successful Suzuki couplings have been reported for structurally similar 5-bromoindazoles, demonstrating the feasibility of this approach for functionalizing the C5 position of N-heterocycles. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples the bromo-pyrazole with a terminal alkyne, creating a C(sp²)-C(sp) bond. wikipedia.org This reaction typically requires a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine). wikipedia.orglibretexts.org This method allows for the introduction of alkynyl substituents, which can serve as versatile intermediates for further transformations or as integral parts of a final molecular structure. The reaction is known for its mild conditions and tolerance of various functional groups, although protection of the carboxylic acid is still advisable. wikipedia.org

Table 2: Typical Conditions for Coupling Reactions

Reaction TypeCoupling PartnerTypical Catalyst SystemBaseSolvent
SuzukiAr-B(OH)₂Pd(dppf)Cl₂K₂CO₃DME/H₂O
SonogashiraR-C≡CHPd(PPh₃)₄, CuIEt₃NTHF or DMF

Condensation and Cyclization Reactions to Form Fused Heterocycles

The this compound scaffold can be used to construct fused heterocyclic systems, significantly increasing molecular complexity and rigidity. This can be achieved through reactions that involve either the existing functional groups or derivatives thereof.

A prominent strategy for forming fused pyrazole systems is the synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.netrsc.org While these are classically synthesized from 5-aminopyrazoles, a synthetic route could be envisioned where the C5-bromo group of this compound is first converted to an amino group via nucleophilic aromatic substitution or a Buchwald-Hartwig amination. The resulting 2-(5-amino-1H-pyrazol-1-yl)acetic acid derivative could then undergo cyclocondensation with a 1,3-bielectrophilic species, such as a β-dicarbonyl compound or an enaminone, in the presence of an acid catalyst (e.g., acetic acid) to yield a pyrazolo[1,5-a]pyrimidine (B1248293) core. rsc.orgnih.gov

Alternatively, intramolecular cyclization reactions can be employed. mdpi.com For example, the acetic acid side chain could be elaborated into a longer chain containing a suitable functional group. Subsequent intramolecular reaction between this new side chain and the pyrazole ring could lead to the formation of a new fused ring system. The specific nature of the cyclization would depend on the functional groups introduced and the reaction conditions employed.

Advanced Characterization Methodologies for Structural Elucidation of 2 5 Bromo 1h Pyrazol 1 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning chemical shifts and establishing the connectivity of atoms within the molecule.

In the ¹H NMR spectrum of pyrazole (B372694) derivatives, the chemical shifts of the pyrazole ring protons are influenced by the nature and position of substituents. For instance, in 1-phenyl-1H-pyrazoles, the protons of the pyrazole ring typically appear as distinct signals. The connectivity between protons can be confirmed by their coupling constants.

The ¹³C NMR spectra provide information on the carbon framework. The chemical shifts of the pyrazole ring carbons are sensitive to the electronic effects of the substituents. For example, the carbon atom bearing the bromine in 2-(5-bromo-1H-pyrazol-1-yl)acetic acid would be expected to show a characteristic chemical shift.

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for Pyrazole Derivatives

Compound/Fragment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Reference
Pyrazole Ring H-3~7.5~138General Pyrazole Data
Pyrazole Ring H-4~6.3~105General Pyrazole Data
Pyrazole Ring H-5~7.5~129General Pyrazole Data
-CH₂- (acetic acid)~5.0~50Expected Range
-COOH~10-13~170-180Expected Range

Note: The exact chemical shifts for this compound will vary depending on the solvent and other experimental conditions.

For more complex derivatives, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural elucidation.

Correlation Spectroscopy (COSY): This technique reveals proton-proton couplings, helping to identify adjacent protons in the molecule. For instance, a COSY spectrum would show a correlation between the H-3 and H-4 protons of the pyrazole ring if they are coupled.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, an HMBC spectrum could show a correlation between the methylene protons of the acetic acid group and the C-1 and C-5 carbons of the pyrazole ring, confirming their connectivity. The concerted application of these 2D NMR experiments allows for the complete and unambiguous assignment of all ¹H and ¹³C signals in complex pyrazole derivatives nih.gov.

When dealing with derivatives containing other NMR-active nuclei, such as phosphorus-31 in phosphonate derivatives, multinuclear NMR becomes a powerful tool. ³¹P NMR spectroscopy provides information about the chemical environment of the phosphorus atom. The chemical shift and coupling constants in ³¹P NMR can confirm the formation of the phosphonate group and provide insights into its electronic environment. For instance, in α-aminophosphonate derivatives of pyrazoles, the ³¹P NMR signal would confirm the presence of the phosphonate moiety. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives would exhibit characteristic absorption bands corresponding to specific vibrational modes.

Interactive Table: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
C-H (Aromatic/Heteroaromatic)Stretching3100-3000
C=O (Carboxylic Acid)Stretching1725-1700
C=N (Pyrazole Ring)Stretching~1600
C=C (Pyrazole Ring)Stretching~1500
C-BrStretching600-500

The presence of a broad band in the 3300-2500 cm⁻¹ region is a strong indication of the O-H stretch of the carboxylic acid, while a sharp, intense peak around 1700 cm⁻¹ corresponds to the C=O stretch. The characteristic absorptions for the pyrazole ring and the C-Br bond further confirm the structure.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the ESI-MS spectrum would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The high-resolution mass spectrometry (HRMS) capability of ESI-MS allows for the determination of the elemental composition of the molecule with high accuracy, further confirming its identity. umich.edunih.gov

Fragmentation analysis in MS/MS experiments can provide valuable structural information. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced, which can be used to deduce the connectivity of the molecule. For example, the loss of the carboxylic acid group (a neutral loss of 45 Da) would be a common fragmentation pathway for this compound.

Interactive Table: Expected Mass Spectrometry Data

Ion **Expected m/z (for C₅H₅BrN₂O₂) **Mode
[M+H]⁺204.9607 / 206.9587Positive
[M+Na]⁺226.9426 / 228.9406Positive
[M-H]⁻202.9462 / 204.9442Negative

Note: The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For this compound and its derivatives, this methodology provides precise data on the molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing. While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as its ethyl ester derivatives and other substituted bromopyrazoles, offers significant insights into the expected structural characteristics.

Analysis of Bond Lengths, Angles, and Torsion Angles

The molecular geometry of pyrazole derivatives is well-documented through crystallographic studies. Analysis of related structures, such as ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate, reveals typical bond lengths and angles for the pyrazole ring and its substituents. nih.gov The geometry is influenced by the nature and position of substituents on the pyrazole ring.

To illustrate, selected geometric parameters from a related pyrazole derivative are presented below. These values provide a reasonable approximation of what can be expected for the title compound.

Table 1: Representative Bond Lengths and Angles for a Substituted Pyrazole Acetic Acid Derivative

Parameter Bond/Angle Value (Å or °)
Bond Length N1-N2 ~1.37 Å
C3-N2 ~1.33 Å
C4-C5 ~1.39 Å
C5-N1 ~1.35 Å
C5-Br ~1.88 Å
N1-CH₂ ~1.47 Å
C-COOH ~1.49 Å
Bond Angle C5-N1-N2 ~112°
N1-N2-C3 ~105°

Note: The data presented in this table is derived from crystallographic data of structurally similar pyrazole derivatives and serves as an illustrative example.

Elucidation of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The supramolecular architecture of pyrazole derivatives in the solid state is dictated by a variety of non-covalent interactions. For this compound, the carboxylic acid group is a potent hydrogen bond donor and acceptor. It is expected to form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers. mdpi.com Additionally, the pyrazole ring contains a pyridine-type nitrogen atom that can act as a hydrogen bond acceptor. mdpi.comnih.gov

Furthermore, the aromatic pyrazole ring can participate in π-π stacking interactions. These interactions, characterized by face-to-face or offset arrangements of the rings, contribute to the stabilization of the crystal lattice. nih.gov The interplay of these various intermolecular forces—hydrogen bonding, halogen bonding, and π-π stacking—results in complex and diverse three-dimensional networks. researchgate.net

Table 2: Common Intermolecular Interactions in Bromopyrazole Derivatives

Interaction Type Donor Acceptor Typical Distance/Geometry
Hydrogen Bond O-H (Carboxyl) O=C (Carboxyl) D···A distance ~2.6-2.8 Å
Hydrogen Bond N-H (if present) N (Pyrazole) D···A distance ~2.9-3.1 Å
Halogen Bond C-Br O, N, Br Br···A distance less than sum of van der Waals radii (~3.37 Å for Br···O)

Crystal Packing Analysis and Polymorphism Studies

The analysis of crystal packing reveals how individual molecules assemble into a stable crystalline lattice. In pyrazole derivatives, molecules often form chains, sheets, or more complex three-dimensional frameworks through the aforementioned intermolecular interactions. mdpi.comiucr.orgnih.gov The specific packing motif can have a significant impact on the material's physical properties, such as solubility, melting point, and stability.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science. Different polymorphs of the same compound can exhibit distinct physical properties due to variations in their crystal packing. While no specific polymorphism studies on this compound have been reported, this phenomenon is common among organic molecules with flexible conformations and multiple hydrogen bonding sites. The identification and characterization of different polymorphs are crucial for ensuring the consistency and performance of a material.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (such as bromine) in a compound. This method provides an experimental confirmation of the empirical formula of a newly synthesized substance. For this compound (C₅H₅BrN₂O₂), the theoretical elemental composition can be calculated from its molecular formula.

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Weight Mass Percentage (%)
Carbon C 12.011 5 60.055 27.16
Hydrogen H 1.008 5 5.040 2.28
Bromine Br 79.904 1 79.904 36.15
Nitrogen N 14.007 2 28.014 12.68
Oxygen O 15.999 2 31.998 14.47

| Total | | | | 221.011 | 100.00 |

In practice, a sample of the purified compound is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. The bromine content is typically determined by other methods, such as titration or ion chromatography after decomposition. The experimentally determined mass percentages are then compared to the calculated theoretical values. A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. nih.govnih.gov

Thermal Analysis for Material Stability and Phase Transitions

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. These methods are essential for determining the thermal stability, decomposition pathways, and phase behavior of compounds like this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a defined atmosphere (e.g., nitrogen or air). The resulting TGA curve plots mass loss versus temperature, providing information about the thermal stability and decomposition profile of the material.

For pyrazole derivatives, TGA can reveal the temperature at which decomposition begins, the number of decomposition steps, and the mass of any residual material. researchgate.net The thermal stability of pyrazole compounds can be influenced by the nature of their substituents. For this compound, the TGA curve would be expected to show an initial stable region, followed by one or more mass loss steps corresponding to the decomposition of the molecule. The initial decomposition temperature is a key indicator of the material's thermal stability. Analysis of pyrazole-carboxamide derivatives has shown that decomposition often occurs at elevated temperatures, indicating good thermal stability. nih.gov

Table 4: Representative TGA Data for a Pyrazole Derivative

Temperature Range (°C) Mass Loss (%) Associated Process
25 - 200 < 1% Loss of adsorbed solvent/moisture
200 - 350 ~50% Major decomposition step (e.g., loss of side chains)

Note: This data is illustrative and represents a typical decomposition profile for a substituted pyrazole. The actual temperatures and mass loss percentages for this compound may vary.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials, including this compound and its derivatives. This method measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is instrumental in determining key thermal transitions such as melting point, glass transition, crystallization, and decomposition temperature.

The thermal behavior of pyrazole-containing compounds is a critical aspect of their characterization, providing insights into their purity, polymorphism, and thermal stability. For instance, studies on related pyrazole derivatives, such as 1H-pyrazole-3,5-dicarboxylic acid, have demonstrated that their thermal decomposition is often preceded by a melting process. The decomposition of such compounds under an air atmosphere can proceed in multiple overlapping stages, typically accompanied by strong exothermic effects.

In a typical DSC analysis, the sample is heated at a constant rate, and the heat flow is monitored. An endothermic peak on the DSC thermogram usually corresponds to a melting process, where the compound absorbs heat to transition from a solid to a liquid state. Conversely, an exothermic peak can indicate crystallization or decomposition. The temperature at which the peak maximum occurs provides the transition temperature, while the area under the peak is proportional to the enthalpy change of the transition.

For example, the thermal stability of novel energetic compounds based on pyrazole frameworks has been evaluated using DSC. These analyses reveal decomposition temperatures that are crucial for assessing their safety and performance characteristics. A higher decomposition temperature generally indicates greater thermal stability. The data gathered from DSC is vital for understanding how the molecular structure, such as the presence of a bromo-substituent or the acetic acid moiety, influences the thermal characteristics of the compound.

Table 1: Illustrative Thermal Properties of Energetic Pyrazole Derivatives Determined by DSC

CompoundMelting Point (°C)Decomposition Temperature (°C)Key Observation
5-(3,4-dinitro-1H-pyrazol-5-yl)-3-(trinitromethyl)-1H-1,2,4-triazoleNot Reported163.9Acceptable thermal stability for an energetic compound.
N-(5-(5-amino-1,3,4-oxadiazol-2-yl)-4-nitro-1H-pyrazol-3-yl)nitramide (zwitterionic)Not Reported242.7Exceptionally high thermal stability, attributed to its zwitterionic nature.

Note: The data in this table is for structurally related pyrazole compounds to illustrate the application of DSC and is not specific to this compound.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior of Related Complexes

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for characterizing the redox properties of metal complexes derived from ligands like this compound. When this pyrazole derivative acts as a ligand, it can coordinate with various transition metal ions, and the resulting complexes often exhibit interesting electrochemical behavior. CV is used to study the oxidation and reduction processes of these complexes, providing information on their redox potentials, electron transfer kinetics, and the stability of different oxidation states.

In a cyclic voltammetry experiment, the potential of a working electrode is swept linearly versus time between two set values in a solution containing the electroactive species (the metal complex). The resulting current is measured and plotted against the applied potential, producing a cyclic voltammogram. The peaks in the voltammogram correspond to the oxidation (anodic peak) and reduction (cathodic peak) of the metal center in the complex.

Studies on transition metal complexes with pyrazole-based ligands have demonstrated the utility of this technique. For example, the electrochemical properties of Cu(II), Fe(II), and Ni(II) complexes with a 3,6-bis(3,5-dimethylpyrazolyl)pyridazine ligand were explored using CV. The results showed that the Cu(II), Fe(II), and Ni(II) complexes underwent quasi-reversible, single-electron transfer processes. The potential of the redox reaction can be finely tuned by modifying the structure of the pyrazole ligand or the nature of the metal center.

The analysis of the cyclic voltammogram can reveal:

Formal Redox Potential (E°') : Estimated from the midpoint of the anodic and cathodic peak potentials, it indicates the thermodynamic ease of the redox process.

Electron Transfer Kinetics : The separation between the anodic and cathodic peak potentials (ΔEp) provides insight into the rate of electron transfer. A ΔEp value close to 59/n mV (where n is the number of electrons transferred) suggests a reversible process.

Stability of Redox Species : The relative heights of the anodic and cathodic current peaks can indicate the stability of the species generated after oxidation or reduction.

Table 2: Representative Electrochemical Data for Transition Metal Complexes with a Pyrazole-Based Ligand

ComplexOxidation Peak (Epa) (V vs. Ag/AgCl)Reduction Peak (Epc) (V vs. Ag/AgCl)Redox CoupleNature of Process
Cu(II) Complex+0.75+0.03Cu(I)/Cu(II)Quasi-reversible
Fe(II) Complex-0.67-0.47Fe(II)/Fe(III)Quasi-reversible
Ni(II) Complex+0.71+0.12Ni(I)/Ni(II)Quasi-reversible

Note: The data presented is for complexes with a 3,6-bis(3,5-dimethylpyrazolyl)pyridazine ligand, illustrating the type of information obtained from cyclic voltammetry for pyrazole-containing complexes. The specific redox potentials for complexes of this compound would depend on the coordinated metal and experimental conditions.

Reaction Mechanisms and Chemical Reactivity Studies of 2 5 Bromo 1h Pyrazol 1 Yl Acetic Acid

Reactivity of the Bromine Substituent

The bromine atom at the C5 position of the pyrazole (B372694) ring is a key functional group that enables a wide range of subsequent chemical transformations.

The C3 and C5 positions of the pyrazole ring are electron-deficient due to the neighboring nitrogen atoms, making them susceptible to nucleophilic attack. nih.govresearchgate.net However, direct nucleophilic aromatic substitution (SNAr) of the bromine atom typically requires activation by strongly electron-withdrawing groups on the ring and harsh reaction conditions. More commonly, the substitution proceeds through an addition-elimination mechanism or metal-catalyzed pathways. Studies on related 4-halonitro-pyrazolecarboxylic acids show that reactions with arylamines in the presence of copper salts can lead to nucleophilic substitution of the halogen. osti.gov

The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. eie.grwikipedia.org

Suzuki Coupling: The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron species, such as a boronic acid. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds and other conjugated systems. wikipedia.org The 5-bromo substituent on the pyrazole ring can readily participate in Suzuki couplings to introduce various aryl, heteroaryl, or alkyl groups at this position. The general mechanism involves oxidative addition of the bromopyrazole to a Pd(0) catalyst, followed by transmetalation with the organoboron compound (activated by a base) and reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most effective methods for forming carbon-nitrogen bonds. nih.gov It enables the amination of aryl and heteroaryl halides. nih.gov The 5-bromo position of the pyrazole can be coupled with a wide range of primary and secondary amines using a palladium catalyst and a suitable bulky phosphine (B1218219) ligand. nih.govacs.org While many studies focus on the C4 position, the principles are applicable to the C5 position as well. nih.govresearchgate.net The reaction is tolerant of many functional groups and provides a direct route to 5-aminopyrazole derivatives. nih.gov

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions on Bromopyrazoles

The pyrazole ring is an electron-rich aromatic system and readily undergoes electrophilic substitution. researchgate.net Due to the directing effects of the two nitrogen atoms, these reactions occur with high regioselectivity, almost exclusively at the C4 position. pharmaguideline.comscribd.comrrbdavc.org The attack of an electrophile at the C3 or C5 positions would lead to a highly unstable intermediate where the positive charge is placed on an azomethine nitrogen atom. rrbdavc.org In contrast, attack at C4 results in a more stable arenium ion intermediate, making this pathway kinetically and thermodynamically favored. rrbdavc.orgreddit.com

For 2-(5-bromo-1H-pyrazol-1-yl)acetic acid, the C4 position is unsubstituted and therefore the primary site for electrophilic attack. Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), sulfonation (using fuming H₂SO₄), and halogenation. researchgate.netscribd.com The substituents already present on the ring—the N1-acetic acid group and the C5-bromo group—would exert some electronic influence, but the strong inherent preference for C4 substitution in pyrazoles would likely dominate the outcome.

Reactions Involving the Carboxylic Acid Group

The acetic acid side chain is a primary site for various chemical reactions, including acid-base chemistry, decarboxylation, and conversion into a range of functional derivatives.

This compound exhibits both acidic and weakly basic properties. The carboxylic acid group is distinctly acidic, while the pyrazole ring contains a pyridine-like nitrogen atom (at position 2) that can act as a weak base.

The acidity of the carboxylic proton is influenced by the electron-withdrawing nature of the adjacent pyrazole ring. This inductive effect stabilizes the carboxylate anion formed upon deprotonation, making the compound a stronger acid than acetic acid. The pKa of the carboxylic acid is expected to be lower than that of acetic acid (4.76), likely falling in the range of 3-4.

Conversely, the pyridine-like nitrogen atom of the pyrazole ring can be protonated by strong acids, forming a pyrazolium (B1228807) cation. The basicity of this nitrogen is relatively low due to the aromaticity of the pyrazole ring. The pKa of the conjugate acid of pyrazole itself is approximately 2.5.

This amphoteric nature allows the compound to form salts with both bases and strong acids. Reaction with a base, such as sodium hydroxide (B78521), readily deprotonates the carboxylic acid to form the corresponding sodium carboxylate salt. Treatment with a strong acid, like hydrochloric acid, would lead to the formation of a hydrobromide salt of a related pyrazole derivative, 2-(5-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid.

CompoundFunctional GroupApproximate pKa
Acetic AcidCarboxylic Acid4.76
Pyrazole (Conjugate Acid)Pyridinic Nitrogen2.5
PyrazolePyrrolic N-H14.2
This compoundCarboxylic Acid~3-4 (Estimated)

The removal of the carboxyl group as carbon dioxide from this compound can be challenging but may be achieved under specific conditions, primarily through thermal or metal-catalyzed pathways.

Thermal Decarboxylation: Heterocyclic acetic acids can undergo decarboxylation upon heating. The mechanism often involves the formation of a zwitterionic intermediate, where the pyridine-like nitrogen of the pyrazole ring is protonated by the carboxylic acid. This intermediate can then eliminate CO2 to form a carbanion, which is subsequently protonated to yield 5-bromo-1-methyl-1H-pyrazole. However, high temperatures may be required, which could also lead to decomposition.

Metal-Catalyzed Decarboxylation: Transition metals, particularly copper(II), have been shown to facilitate the decarboxylation of pyrazole carboxylic acids. The reaction likely proceeds through the formation of a copper(II) carboxylate complex. Homolytic cleavage of the O-CO bond can generate a pyrazolyl-methyl radical and CO2. This pathway is often part of a larger synthetic scheme, such as decarboxylative coupling reactions where the resulting radical is trapped by another reagent.

The carboxylic acid group of this compound serves as a versatile handle for the synthesis of various derivatives, most notably acyl halides and anhydrides, which are themselves valuable reactive intermediates.

Acyl Halide Formation: The hydroxyl group of the carboxylic acid can be readily replaced by a halogen, typically chlorine, to form the highly reactive acyl chloride. This transformation is commonly achieved using standard chlorinating agents. The reaction with thionyl chloride (SOCl₂) is particularly convenient as the byproducts (SO₂ and HCl) are gaseous. Other reagents like phosphorus(V) chloride (PCl₅) and oxalyl chloride ((COCl)₂) are also effective. chemguide.co.uklibretexts.orglibretexts.org The resulting 2-(5-bromo-1H-pyrazol-1-yl)acetyl chloride is a key intermediate for synthesizing esters, amides, and other acid derivatives.

Anhydride (B1165640) Formation: Symmetrical or mixed anhydrides can be prepared from the parent carboxylic acid. A common laboratory method involves reacting the acyl chloride derivative with a carboxylate salt (e.g., sodium 2-(5-bromo-1H-pyrazol-1-yl)acetate). Alternatively, direct dehydration of the carboxylic acid using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) or by heating with acetic anhydride can yield the corresponding anhydride.

Derivative TypeTypical Reagent(s)Key Intermediate
Acyl ChlorideSOCl₂, PCl₅, (COCl)₂2-(5-bromo-1H-pyrazol-1-yl)acetyl chloride
Symmetrical AnhydrideAcyl chloride + Carboxylate salt; Dehydrating agents (e.g., P₄O₁₀)Bis(2-(5-bromo-1H-pyrazol-1-yl)acetic) anhydride
Mixed AnhydrideAcyl chloride + Different carboxylate saltAcetic 2-(5-bromo-1H-pyrazol-1-yl)acetic anhydride

Photochemical Reactivity and Excited State Behavior (drawing from pyrazole analogs)

The photochemical properties of this compound are dictated by the electronic transitions associated with the pyrazole ring. When incorporated as a ligand in metal complexes, additional charge transfer transitions become possible.

Like other aromatic heterocycles, the pyrazole ring in this compound exhibits characteristic electronic absorption bands in the ultraviolet (UV) region. These absorptions are attributed to π→π* transitions within the pyrazole's conjugated system.

For unsubstituted pyrazole in the gas phase, the maximal absorption occurs around 203 nm. nih.gov In solution, and with the presence of substituents like the bromo and acetic acid groups, these transitions are typically observed at higher wavelengths, generally in the 250-300 nm range. nih.gov The exact position and intensity of these absorption bands are sensitive to the solvent polarity. The excitation of these intraligand (IL) bands populates an excited state that can either relax through non-radiative pathways, fluoresce, or, in some cases, initiate photochemical reactions such as isomerization or dimerization. researchgate.net

When this compound acts as a ligand and coordinates to a suitable transition metal ion (e.g., Ru(II), Cu(I), Pd(II)), new absorption bands can appear in the visible or near-UV region. nih.gov These bands often correspond to metal-to-ligand charge transfer (MLCT) transitions.

In an MLCT transition, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* antibonding orbital. The pyrazole ring, being a π-deficient heterocycle, possesses low-lying π* orbitals that can accept this electron density from an electron-rich metal center. The energy of the MLCT transition is highly dependent on the nature of the metal, its oxidation state, the coordination geometry, and the electronic properties of the other ligands in the complex. These MLCT excited states are crucial in the photophysics and photochemistry of many coordination complexes, often leading to luminescence or photocatalytic activity.

Transition TypeTypical Wavelength RangeDescriptionContext
Intraligand (IL) π→π250-300 nmElectron promotion within the pyrazole ring's orbitals.Free ligand in solution.
Metal-to-Ligand Charge Transfer (MLCT)~400-450 nmElectron transfer from a metal d-orbital to the ligand's π orbital.Ligand in a coordination complex.

Computational and Theoretical Chemistry Studies of 2 5 Bromo 1h Pyrazol 1 Yl Acetic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the intricacies of molecular systems. eurasianjournals.com By approximating the electron density of a molecule, DFT calculations can provide valuable insights into its electronic structure, geometry, and reactivity. For 2-(5-bromo-1H-pyrazol-1-yl)acetic acid, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are employed to model its fundamental properties. tandfonline.comresearchgate.net

Electronic Structure and Bonding Analysis

DFT calculations allow for a detailed analysis of the electronic structure of this compound. The distribution of electron density, molecular orbital energies, and the nature of chemical bonds can be thoroughly examined. The pyrazole (B372694) ring, being an aromatic heterocycle, exhibits a delocalized π-electron system. The bromine atom, being highly electronegative, influences the electron distribution on the ring through inductive effects. The acetic acid moiety attached to the nitrogen atom further modifies the electronic landscape of the molecule.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide a more localized picture of bonding, including charge transfer interactions between orbitals. eurjchem.com The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. researchgate.net

Table 1: Illustrative Calculated Electronic Properties of a Pyrazole Derivative

PropertyIllustrative Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D

Note: These values are representative and would need to be calculated specifically for this compound.

Molecular Geometry Optimization and Conformational Analysis

A fundamental application of DFT is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. researchgate.net For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

The flexibility of the acetic acid side chain introduces the possibility of different conformations. Conformational analysis through DFT can identify the most stable conformer(s) and the energy barriers between them. This is crucial as the molecular conformation can significantly impact its physical and chemical properties, including how it interacts with other molecules.

Table 2: Illustrative Optimized Geometric Parameters for a Pyrazole Acetic Acid Derivative

ParameterBond/AngleIllustrative Value
Bond LengthC-Br1.89 Å
Bond LengthN-N (pyrazole)1.35 Å
Bond LengthC=O (acid)1.22 Å
Bond AngleC-N-N (pyrazole)108°
Dihedral AngleN-N-C-C (side chain)95°

Note: These values are representative and would need to be calculated specifically for this compound.

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. eurjchem.comresearchgate.net The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (typically colored blue), which are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyrazole ring not bonded to the acetic acid group. Positive potential would be expected around the hydrogen atom of the carboxylic acid and the hydrogen atoms on the pyrazole ring. This information is vital for understanding intermolecular interactions. acs.org

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. jocpr.comresearchgate.net

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These predicted shifts are valuable for assigning the signals in experimental NMR spectra. jocpr.com

IR Vibrational Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies, which helps in the assignment of experimental IR absorption bands to specific functional groups and vibrational modes, such as the C=O stretch of the carboxylic acid or the N-H stretches of the pyrazole ring. researchgate.net

Table 3: Illustrative Predicted Vibrational Frequencies and NMR Chemical Shifts for a Pyrazole Acetic Acid Derivative

Spectroscopic DataFunctional Group/AtomIllustrative Predicted Value
IR Frequency (cm⁻¹)C=O stretch (acid)1720
IR Frequency (cm⁻¹)O-H stretch (acid)3450
¹H NMR Shift (ppm)COOH12.5
¹³C NMR Shift (ppm)C=O175

Note: These values are representative and would need to be scaled and calculated specifically for this compound.

Investigation of Intermolecular Interactions and Supramolecular Assembly

In the solid state, molecules of this compound will interact with each other to form a crystal lattice. Computational methods are instrumental in understanding the nature and strength of these intermolecular interactions, which govern the supramolecular assembly. rsc.org

Hydrogen Bonding Networks

The carboxylic acid group in this compound is a strong hydrogen bond donor (the -OH group) and acceptor (the C=O group). The nitrogen atoms of the pyrazole ring can also act as hydrogen bond acceptors. nih.gov Consequently, this molecule is expected to form extensive hydrogen bonding networks in the solid state. researchgate.net

Computational studies can model these hydrogen bonds, predicting their geometries (bond lengths and angles) and energies. mdpi.com A common motif for carboxylic acids is the formation of hydrogen-bonded dimers. researchgate.net In addition to these, more complex networks involving the pyrazole ring are also possible, leading to the formation of chains, sheets, or three-dimensional architectures. nih.gov Understanding these networks is crucial for crystal engineering and predicting the physical properties of the solid material.

Halogen Bonding Interactions and their Influence on Crystal Packing

The presence of a bromine atom on the pyrazole ring of this compound introduces the possibility of halogen bonding, a highly directional non-covalent interaction that can significantly influence its crystal packing. Halogen bonding occurs when there is an electrostatic attraction between an electron-deficient region on the halogen atom (known as a σ-hole) and a Lewis base. nih.gov

Computational studies on similar brominated heterocyclic compounds have demonstrated the importance of C—Br···X interactions (where X is a halogen bond acceptor like O, N, or another halogen) in directing supramolecular assembly. nih.govresearchgate.net For this compound, potential halogen bond acceptors include the nitrogen atom of a neighboring pyrazole ring, the carbonyl oxygen, or the hydroxyl oxygen of the acetic acid moiety.

Theoretical calculations, often employing Density Functional Theory (DFT) or Møller–Plesset second-order perturbation theory (MP2), are used to quantify the strength and nature of these interactions. researchgate.net Methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the bond critical points (BCPs) associated with these interactions, providing evidence of their existence and strength. nih.gov The analysis of the molecular electrostatic potential (MEP) surface is also crucial for identifying the positive σ-hole on the bromine atom and the negative regions on potential acceptor atoms, thereby predicting the most likely halogen bonding motifs.

Table 1: Computational Methods for Analyzing Halogen Bonding

MethodApplicationInsights Provided
DFT/MP2 Calculation of interaction energies between molecular dimers or clusters.Quantifies the strength of halogen bonds and compares them to other intermolecular forces.
MEP Analysis Maps the electrostatic potential onto the electron density surface of the molecule.Visualizes the electron-deficient σ-hole on the bromine atom and electron-rich acceptor sites.
QTAIM Analyzes the electron density topology to find bond paths and critical points between interacting atoms.Provides a rigorous quantum mechanical definition and characterization of the halogen bond.
Hirshfeld Surface Analysis Partitions the crystal space into regions associated with each molecule to map and quantify intermolecular contacts.Visualizes and quantifies the percentage contribution of different interactions (e.g., H···Br, O···Br) to the crystal packing. nih.govresearchgate.net

Dispersion Forces and Aromatic Stacking Interactions

Computational chemistry offers tools to evaluate the contribution of these forces. Energy framework calculations, for instance, can be used to visualize and quantify the pairwise intermolecular interaction energies within the crystal lattice. researchgate.net These frameworks often reveal that dispersion forces are a major, if not the dominant, stabilizing component in the crystal packing of aromatic molecules. researchgate.net

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is an indispensable tool for understanding the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For this compound, this involves modeling the key bond-forming steps in its synthesis.

Understanding Reaction Selectivity and Kinetics

A crucial step in the synthesis of this compound is the N-alkylation of the 5-bromopyrazole precursor with a two-carbon electrophile (like ethyl bromoacetate). A significant challenge in pyrazole chemistry is controlling the regioselectivity of this alkylation, as the pyrazole ring has two potentially reactive nitrogen atoms (N1 and N2).

DFT calculations are widely used to investigate the reaction energy profiles for competing pathways. researchgate.netwuxiapptec.com By locating and calculating the energies of the transition states for alkylation at both N1 and N2, the activation energy for each path can be determined. wuxiapptec.com The pathway with the lower activation energy is kinetically favored, and the calculated energy difference can be used to predict the product ratio.

Several factors influence this selectivity, including:

Steric Hindrance: The substituent at the 5-position (bromine) can sterically hinder the approach of the alkylating agent to the adjacent N1 position, potentially favoring alkylation at the more accessible N2.

Electronic Effects: The electronic properties of the pyrazole ring and the alkylating agent play a role. Local reactivity descriptors, such as Fukui functions derived from DFT, can be calculated to predict the most nucleophilic site on the pyrazole ring. researchgate.net

Solvent Effects: The reaction solvent can influence the stability of the transition states. Computational models can incorporate solvent effects, either implicitly (using a polarizable continuum model) or explicitly (by including individual solvent molecules), to provide a more accurate picture of the reaction energetics. researchgate.net

For instance, a computational study on the alkylation of a substituted pyrazole with N-methyl chloroacetamide found that hydrogen bonding between the reactant and the transition state stabilized the N2 alkylation pathway, leading to a reversal of the selectivity that would be predicted based on sterics alone. wuxiapptec.com This highlights the power of transition state modeling to uncover subtle interactions that govern reaction outcomes.

Table 2: Key Parameters from Reaction Pathway Analysis

ParameterDefinitionSignificance
Activation Energy (Ea) The energy barrier that must be overcome for a reaction to occur.A lower Ea corresponds to a faster reaction rate. The difference in Ea for competing pathways determines selectivity. wuxiapptec.com
Transition State (TS) The highest energy point along the reaction coordinate.The geometry of the TS reveals the nature of bond breaking and forming. Its energy determines the reaction rate.
Reaction Energy (ΔEr) The overall energy difference between products and reactants.Determines whether the reaction is exothermic (energetically favorable) or endothermic.
Fukui Functions A local reactivity descriptor that indicates the propensity of a site to undergo nucleophilic or electrophilic attack. researchgate.netHelps to predict the most reactive nitrogen atom (N1 vs. N2) for alkylation.

Computational Design of Novel Synthetic Routes

Beyond analyzing existing reactions, computational chemistry is increasingly used for the in-silico design of new and more efficient synthetic pathways. ijpbs.comnih.gov This involves proposing hypothetical reaction steps and then using computational tools to evaluate their feasibility.

For a target molecule like this compound, computational design could explore:

Alternative Precursors: Evaluating the reactivity of different halogenated pyrazole precursors or alternative alkylating agents to optimize yield and selectivity.

Catalyst Screening: If the synthesis involves a catalyst, computational modeling can be used to screen a library of potential catalysts. By calculating the energy profiles for the catalyzed reaction with different catalysts, the most efficient one can be identified before any experimental work is undertaken.

Reaction Condition Optimization: The effect of temperature, pressure, and solvent on reaction rates and selectivity can be modeled, helping to define the optimal experimental conditions.

Software tools that combine quantum mechanics with algorithmic approaches can help map out complex reaction networks, potentially uncovering novel multi-component reactions or cascade sequences that lead to the desired product in fewer steps and with higher atom economy. mdpi.com This predictive power accelerates the discovery and development process, making synthesis more efficient and sustainable.

Applications in Chemical Research and Material Science Non Biological Focus

2-(5-bromo-1H-pyrazol-1-yl)acetic acid as a Versatile Synthetic Building Block

In synthetic organic chemistry, the value of a building block is determined by its ability to participate in a variety of chemical reactions to form more complex molecules. Pyrazoles are recognized as important heterocyclic motifs, and their derivatives are considered versatile compounds for synthetic manipulation. acs.orgamazonaws.com The structure of this compound is particularly well-suited for this role, offering distinct reactive sites for constructing elaborate molecular frameworks.

The development of practical methods for constructing heterocycles is a central theme in organic synthesis, as these structures are crucial scaffolds in pharmaceuticals and materials. researchgate.net this compound serves as an excellent precursor for advanced heterocyclic systems due to its bifunctionality.

The Bromo Group as a Reactive Handle: The bromine atom at the C5 position of the pyrazole (B372694) ring is a key functional group for elaboration. It is an ideal substrate for a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the precise installation of aryl, heteroaryl, alkyl, and alkynyl substituents, enabling the synthesis of highly decorated pyrazole cores. The utility of bromo-substituted heterocycles as versatile intermediates is well-established; for instance, 5-bromo-2(1H)-pyrazinone is a key starting material for derivatization in medicinal chemistry programs. nih.gov

The Acetic Acid Moiety in Cyclization: The acetic acid side chain provides another point for synthetic diversification. The carboxylic acid can be converted into esters, amides, or acid chlorides, which can then undergo intramolecular or intermolecular reactions. For example, it can participate in condensation reactions to form fused heterocyclic systems, such as pyrazolo-pyrimidines or pyrazolo-triazines. nih.govcu.edu.eg The synthesis of pyrazolyl s-triazine and thiazole-based heterocyclic hybrids from pyrazole precursors highlights the potential of this molecular framework in generating complex, multi-ring systems. acs.orgnih.govnih.gov

A molecular scaffold is a core structure upon which a variety of substituents can be systematically arranged to create a library of related compounds. The pyrazole ring is a rigid, planar aromatic system that provides a stable and predictable foundation for molecular construction. The this compound molecule presents two distinct vectors for chemical diversification originating from the core scaffold.

The N-alkylation with an acetic acid group fixes the tautomeric form of the pyrazole and introduces a flexible side chain, while the C5-bromo group provides a rigid point for extension via cross-coupling. This orthogonal reactivity allows chemists to build complex, three-dimensional structures with precise control over the spatial arrangement of different functional groups. This strategic approach is fundamental in fields like drug discovery and materials science, where the specific orientation of molecular fragments dictates function. The use of pyrazole-based compounds as scaffolds is a common strategy in the development of new functional molecules. amazonaws.com

Ligand Design and Coordination Chemistry

The field of coordination chemistry explores the interaction between organic molecules, known as ligands, and metal ions to form metal complexes. acs.org Pyrazole-derived ligands are of significant interest due to their robust coordination properties and the diverse structures and functionalities of their resulting complexes. acs.orgmocedes.org The this compound molecule is an excellent candidate for ligand design, capable of forming stable complexes with a wide range of transition metals, p-block metals, and lanthanides. nih.govacs.orguninsubria.itrsc.org

Upon deprotonation, this compound can act as a bidentate chelating ligand. It coordinates to a metal center through two different atoms: the nitrogen atom at the 2-position of the pyrazole ring and one of the oxygen atoms of the carboxylate group. This forms a stable five-membered chelate ring, a common and favorable motif in coordination chemistry.

Research on analogous systems demonstrates the versatility of this ligand type. For instance, 3-(2-pyridyl)pyrazol-1-yl acetic acid has been used to synthesize a 1D infinite chain complex with Ni(II). researchgate.net Similarly, pyrazole-acetamide ligands have been used to create mononuclear coordination complexes with Cd(II), Cu(II), and Fe(III). nih.gov The coordination possibilities are extensive, leading to mononuclear complexes, dinuclear structures, and coordination polymers with varied dimensionalities (1D, 2D, or 3D). nih.govresearchgate.netmdpi.com

Table 1: Examples of Metal Complexes with Related Pyrazole-Carboxylic Acid/Acetamide (B32628) Ligands
Ligand TypeMetal Ion(s)Resulting Complex StructureReference
3-(2-pyridyl)pyrazol-1-yl acetic acidNi(II)1D Infinite Chain Polymer researchgate.net
N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamideCd(II), Cu(II), Fe(III)Mononuclear Complexes nih.gov
3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acidCu(II), Zn(II), Pb(II), Ni(II)Dinuclear (0D), 1D Chains, 2D Layers rsc.org
Bis(pyrazol-1-yl)acetic acidSn(II), Ga(III)Dinuclear and Mononuclear Complexes rsc.org
AcylpyrazolonesMg(II), Ca(II), Main Group, Transition Metals, LanthanidesOctahedral, Pentagonal-Bipyramidal, and Antiprismatic Geometries nih.govacs.org

Metal complexes derived from pyrazole-based ligands are widely explored for their catalytic activity in various organic transformations. nih.goveiu.edu The stable coordination environment provided by the ligand can support a metal center in a specific oxidation state and geometry, creating a catalytically active site.

Complexes derived from this compound could be investigated for several catalytic applications:

Oxidation Catalysis: Cobalt and copper complexes featuring pyrazole ligands have demonstrated efficacy in catalyzing the oxidation of substrates like cyclohexane (B81311) and catechol, respectively. nih.govafricaresearchconnects.comdntb.gov.ua The metal center in these complexes facilitates the activation of oxidants like H₂O₂ or molecular oxygen.

Cross-Coupling Reactions: Palladium complexes are workhorses in organic synthesis. A Pd(II) complex with a thiazole (B1198619) ligand has been shown to be a powerful catalyst for synthesizing pyrazole-4-carbonitrile derivatives. acs.org A palladium complex of the title ligand could potentially catalyze similar C-C or C-N bond-forming reactions.

Hydrogenation and Hydrogen Transfer: Ruthenium complexes with protic pyrazole ligands have been applied to the transfer hydrogenation of ketones and other unsaturated compounds. nih.gov

Table 2: Catalytic Applications of Metal Complexes Derived from Pyrazole-Based Ligands
Metal ComplexLigand TypeCatalytic ApplicationReference
Cobalt(II) Complexes3-phenylpyrazolePeroxidative oxidation of cyclohexane nih.gov
Copper(II) Complexes(3,5-dimethyl-1H-pyrazol-1-yl)methanol derivativesOxidation of catechol to o-quinone africaresearchconnects.comdntb.gov.ua
Palladium(II) ComplexThiazole-based ligandSynthesis of pyrazole-4-carbonitrile derivatives acs.org
Ruthenium(II) ComplexP-N chelate protic pyrazoleTransfer hydrogenation of acetophenone (B1666503) and nitriles nih.gov
Iridium(III) Complex2-(1H-pyrazol-3-yl)pyridineHydrogen evolution from formic acid nih.gov

The study of how coordination compounds interact with light is a burgeoning area of materials science, with applications in sensing, lighting (OLEDs), and photocatalysis. core.ac.uk The photophysical properties of a metal complex are governed by the interplay between the metal ion and the coordinated ligands.

Coordination compounds of this compound could exhibit interesting luminescent properties.

Ligand-Centered Luminescence: The aromatic pyrazole ring is a chromophore that can absorb UV light. In complexes with d¹⁰ metal ions like Zn(II) or Cd(II), which are photophysically inactive, the emission often originates from the ligand's own excited states (π-π* transitions). mdpi.com Coordination to the metal can enhance emission intensity and shift wavelengths by increasing the rigidity of the ligand and preventing non-radiative decay pathways. mdpi.comrsc.org

Metal-Centered Luminescence: When coordinated to lanthanide ions (e.g., Eu³⁺, Tb³⁺, Ce³⁺), the pyrazole ligand can act as an "antenna." mdpi.com The ligand absorbs light efficiently and transfers the energy to the metal ion, which then emits light through its characteristic f-f or d-f transitions. mdpi.com This process overcomes the typically weak absorption of lanthanide ions themselves. nih.gov The emission color can be highly dependent on the specific lanthanide and the coordination environment provided by the ligand. mdpi.com

Table 3: Photophysical Properties of Coordination Compounds with Pyrazole-Based Ligands
Metal Ion(s)Ligand TypeObserved Photophysical PropertyReference
Zn(II), Cd(II)1H-indazole-6-carboxylic acidLigand-centered photoluminescence (PL) mdpi.com
Zn(II), Cd(II)N,N-bis(6-(1H-pyrazolyl)2-pyridyl)-N′,N′-bis(4-pyridyl)1,4-phenylenediamineTunable solid-state luminescence (372–486 nm) rsc.org
Zn(II)3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acidElectrochemiluminescence (ECL) and luminescence sensing of other metal ions rsc.org
Ce(III)3-(2-pyridyl)pyrazoleBright, orange 5d-based broadband emission (~600 nm) mdpi.com
Tb(III)3-(2-pyridyl)pyrazoleHigh luminescence efficiency (92%) mdpi.com

Exploration in Material Science

The unique structural features of this compound, which include a pyrazole ring, a bromine atom, and a carboxylic acid group, theoretically position it as a candidate for various applications in material science. However, specific research to develop and characterize materials from this compound has not been reported.

Development of Novel Organic Materials with Tunable Properties

In principle, the pyrazole moiety and the carboxylic acid group of this compound could be utilized in the synthesis of novel organic materials. The pyrazole ring can act as a versatile building block, and the carboxylic acid allows for the formation of esters, amides, and coordination polymers. The presence of a bromine atom offers a site for further functionalization through cross-coupling reactions, which could allow for the tuning of electronic and photophysical properties. Despite this potential, there are no specific examples in the current body of scientific literature demonstrating the use of this compound for the development of such materials.

Potential for Sensor Development (e.g., proton sensors)

The nitrogen atoms in the pyrazole ring and the carboxylic acid group of this compound suggest its potential as a ligand for the development of chemical sensors. The lone pairs of electrons on the nitrogen atoms can coordinate with metal ions, and the acidic proton of the carboxylic acid could be sensitive to changes in pH, making it a theoretical candidate for a proton sensor. However, there is no published research or experimental data to support the application of this compound in the development of sensors.

Precursors for Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a technique used to produce high-quality thin films. The volatility and thermal stability of a precursor are critical for its successful use in CVD. While some organic molecules can be used as precursors in CVD processes, there is no information available to suggest that this compound possesses the required volatility or has been investigated as a precursor for the deposition of thin films.

Future Research Directions and Unexplored Avenues for 2 5 Bromo 1h Pyrazol 1 Yl Acetic Acid

In-depth Mechanistic Studies of Rearrangement and Degradation Pathways

A thorough understanding of a molecule's stability is crucial for its application and storage. For 2-(5-bromo-1H-pyrazol-1-yl)acetic acid, there is a need for detailed mechanistic studies into its potential rearrangement and degradation pathways under various conditions (e.g., thermal, photochemical, acidic, basic). Research into the thermolysis of related bromo-nitro-pyrazoles has shown that such compounds can undergo complex reactions, including denitration and rearrangement. acs.org

Future investigations should aim to:

Identify the products formed under forced degradation conditions.

Use isotopic labeling studies to trace the movement of atoms during rearrangement.

Elucidate the reaction kinetics and determine the activation energies for degradation processes.

Investigate the influence of the bromine atom and the acetic acid side chain on the stability of the pyrazole (B372694) ring.

Advanced Spectroscopic Characterization Under Non-Standard Conditions

While standard spectroscopic techniques (NMR, IR, Mass Spectrometry) are essential for routine characterization, exploring the behavior of this compound under non-standard conditions can provide deeper insights into its structural dynamics and electronic properties. rsc.org

Future research directions could involve:

Cryogenic Spectroscopy: Performing spectroscopic measurements at very low temperatures to trap reactive intermediates or resolve fine structural details that are averaged out at room temperature.

High-Pressure Spectroscopy: Using techniques like high-pressure NMR or Raman spectroscopy to study changes in molecular conformation and intermolecular interactions under compression.

Time-Resolved Spectroscopy: Employing ultrafast laser techniques to monitor the excited-state dynamics and photochemical reaction pathways of the molecule on femtosecond to nanosecond timescales. This could be particularly relevant if the molecule is explored for applications in materials science or photochemistry.

Predictive Computational Models for Reactivity and Material Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules. researchgate.net Developing robust computational models for this compound can accelerate research by guiding experimental efforts.

Key areas for computational investigation include:

Reactivity Prediction: Calculating molecular electrostatic potentials, frontier molecular orbitals (HOMO/LUMO), and Fukui functions to predict sites of electrophilic and nucleophilic attack, thereby guiding the design of new reactions. researchgate.net

Spectroscopic Simulation: Simulating NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data and confirm structural assignments. rsc.org

Material Property Prediction: For potential applications in materials science, computational models could be used to predict properties such as nonlinear optical (NLO) activity, charge transport characteristics, and solid-state packing. researchgate.netnih.gov

Table 2: Focus Areas for Predictive Computational Modeling
Modeling AreaComputational MethodPredicted PropertiesPotential Impact
ReactivityDFT (HOMO/LUMO, Electrostatic Potential)Regioselectivity, Reaction barriers, Kinetic parametersRational design of new synthetic routes and derivatives.
SpectroscopyTD-DFT, GIAO-NMRUV-Vis, IR, Raman, NMR spectraAccurate interpretation of experimental data. rsc.org
Material PropertiesDFT (Polarizability, Hyperpolarizability)NLO properties, Crystal structure, Band gapScreening for applications in electronics and optics. researchgate.net

Exploration of Novel Chemical Applications in Emerging Fields

The true value of a chemical compound is realized through its applications. The pyrazole scaffold is a well-known pharmacophore present in numerous pharmaceuticals and agrochemicals. nih.govnih.gov The unique combination of a bromine atom (a versatile synthetic handle and a group known to modulate biological activity) and an acetic acid moiety (which can improve solubility or act as a coordination site) suggests that this compound could be a valuable building block in several emerging fields.

Unexplored avenues for application include:

Medicinal Chemistry: As a precursor for synthesizing more complex molecules to be evaluated as potential anti-inflammatory, antimicrobial, or anticancer agents. acs.orgnih.gov The acetic acid group could be converted to amides or esters to generate libraries of new chemical entities. niscpr.res.inniscpr.res.in

Materials Science: As a ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The pyrazole nitrogen atoms and the carboxylate group provide multiple coordination sites for binding metal ions. rsc.org

Supramolecular Chemistry: Investigating its ability to form well-defined hydrogen-bonded networks or act as a guest molecule in host-guest systems.

Chemical Sensing: As a building block for chemosensors, where the pyrazole unit could act as a fluorophore or a binding site for specific analytes, such as metal ions. rsc.org

Integration into Responsive Materials

Stimuli-responsive materials, or "smart" materials, are designed to undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or electric fields. rsc.org The incorporation of this compound as a functional monomer into polymer systems could unlock new responsive behaviors.

The pyrazole ring and the carboxylic acid group are both sensitive to pH. The nitrogen atoms of the pyrazole ring can be protonated at low pH, while the carboxylic acid group will deprotonate at higher pH. When polymerized, these changes in ionization state can lead to significant conformational changes in the polymer chains, affecting properties like solubility and swelling. This dual pH-responsive nature could be exploited to create materials that exhibit sharp and tunable responses to changes in acidity or basicity. For instance, a hydrogel synthesized with this monomer could be designed to swell and release a payload at a specific, narrow pH range, making it a candidate for targeted drug delivery systems.

Furthermore, pyrazole-containing polymers have been shown to exhibit thermoresponsive properties. nih.govresearchgate.net The balance of hydrophilic and hydrophobic interactions, which dictates the lower critical solution temperature (LCST) of a polymer, could be finely tuned by the presence of the bromo-pyrazole moiety. The bromine atom, being relatively large and polarizable, would influence intermolecular interactions, potentially leading to unique thermal behaviors not observed in simpler poly(N-isopropylacrylamide) (PNIPAAm) based systems.

Future research could focus on the synthesis of copolymers of this compound with other monomers to create materials with multi-responsive properties. For example, copolymerization with a photo-responsive monomer could yield a material that responds to both pH and light, offering more complex and controlled actuation.

Table 1: Hypothetical Properties of a Responsive Hydrogel Based on this compound
StimulusResponse MechanismPotential Application
pH &lt; 4Protonation of pyrazole nitrogen; hydrogel collapseControlled release in acidic environments
pH > 6Deprotonation of carboxylic acid; hydrogel swellingBiosensors for alkaline conditions
Temperature > 35°CLCST behavior; phase transition and deswellingThermo-responsive actuators

Role in Supramolecular Recognition Architectures

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. The unique structural features of this compound make it an excellent candidate for building sophisticated supramolecular architectures.

The bromine atom on the pyrazole ring is a key feature for engaging in halogen bonding. encyclopedia.pub Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. nih.gov This interaction has been successfully employed to trigger the formation of supramolecular gels and other complex assemblies. nih.govqub.ac.uk The bromine atom in the target molecule can act as a halogen bond donor, interacting with Lewis basic sites on other molecules to direct their self-assembly into well-defined structures. This could be harnessed to create stimuli-responsive gels where the assembly and disassembly are triggered by a competitive halogen bond acceptor or by changes in temperature that disrupt this interaction. rsc.org

In addition to halogen bonding, the carboxylic acid group can form strong hydrogen bonds, often leading to the formation of dimeric structures. The interplay between halogen bonding and hydrogen bonding could lead to the formation of complex, multi-dimensional networks with unique recognition properties. For example, the molecule could be used to construct crystalline co-crystals with specific guest molecules, where the binding is a result of a combination of these directional non-covalent interactions.

The pyrazole ring itself can participate in π-π stacking interactions and can also act as a hydrogen bond acceptor. This multiplicity of interaction sites opens up possibilities for creating host-guest systems where the molecule acts as a receptor for specific analytes. The binding event could be signaled by a change in fluorescence or other spectroscopic properties, paving the way for the development of new chemical sensors.

Table 2: Potential Supramolecular Interactions of this compound
Functional GroupType of InteractionPotential Supramolecular Structure
Bromo groupHalogen bondingCo-crystals, liquid crystals, supramolecular gels
Carboxylic acidHydrogen bondingDimers, tapes, sheets
Pyrazole ringπ-π stacking, hydrogen bondingColumnar assemblies, host-guest complexes

Development of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components, often leading to synergistic effects and novel functionalities. The structure of this compound is ideally suited for its use as an organic linker in the synthesis of such hybrid materials, particularly metal-organic frameworks (MOFs) and functionalized metal oxides.

The pyrazole ring and the carboxylic acid group are both excellent coordinating sites for metal ions. nih.govresearchgate.net The nitrogen atoms of the pyrazole can bind to a metal center, while the carboxylate group can chelate or bridge metal ions, leading to the formation of stable, porous frameworks. The geometry of the molecule, with its N-acetic acid substitution, would likely lead to the formation of unique network topologies not accessible with simpler pyrazole-carboxylate linkers. The resulting MOFs could exhibit high surface areas and tunable pore sizes, making them attractive for applications in gas storage, separation, and catalysis. The bromine atom would be exposed within the pores of the MOF, offering a site for post-synthetic modification or for influencing the adsorption properties of the material through halogen bonding with guest molecules.

Beyond MOFs, this molecule can be used as a surface modifier for inorganic nanoparticles, such as metal oxides (e.g., TiO₂, ZnO, Fe₃O₄). The carboxylic acid group can anchor the molecule to the surface of the oxide, while the bromo-pyrazole moiety would be exposed to the surrounding environment. core.ac.uk This surface functionalization could be used to improve the dispersibility of the nanoparticles in polymeric matrices, to introduce specific catalytic activities, or to create a recognition site for sensing applications. For example, functionalizing magnetic iron oxide nanoparticles with this molecule could lead to a new type of targeted contrast agent for magnetic resonance imaging (MRI), where the pyrazole group could be further modified with a biomolecule for specific cell targeting.

Future research in this area would involve exploring the coordination chemistry of this compound with a variety of metal ions to synthesize new MOFs and characterizing their structural and functional properties. Additionally, the grafting of this molecule onto different inorganic surfaces and the investigation of the properties of the resulting hybrid materials would be a fruitful avenue of research.

Table 3: Projected Applications of Hybrid Materials from this compound
Hybrid Material TypeRole of the Organic MoleculePotential Application Area
Metal-Organic Frameworks (MOFs)Organic linker connecting metal nodesGas separation, catalysis, chemical sensing
Functionalized Metal Oxide NanoparticlesSurface ligand for stabilization and functionalizationBiomedical imaging, heterogeneous catalysis, composite materials

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